3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
The compound 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione features a fused chromeno-pyrimidine-dione core substituted at position 2 with a phenyl group and at position 3 with a furan-2-ylmethyl moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, logP) and biological interactions .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4/c25-19-16-10-4-5-11-17(16)28-21-18(19)22(26)24(13-15-9-6-12-27-15)20(23-21)14-7-2-1-3-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIABWPYAGNGREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with 2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of chromeno[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this framework showed inhibition of cell proliferation in human cancer cells, including those from breast and lung cancers. The mechanisms involve apoptosis induction and cell cycle arrest at specific phases, enhancing their therapeutic potential against malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anti-inflammatory Effects
Research has indicated that 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione derivatives exhibit anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting their potential use in treating inflammatory diseases .
Photophysical Properties
The photophysical characteristics of this compound make it suitable for applications in organic light-emitting diodes (OLEDs). Studies have reported on the synthesis of chromeno[2,3-d]pyrimidine derivatives that display favorable luminescent properties, which can be harnessed for optoelectronic devices .
Synthesis of Novel Materials
The compound serves as a precursor for synthesizing novel materials with unique electronic properties. Its derivatives have been explored for use in organic photovoltaics due to their ability to absorb light effectively and convert it into electrical energy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| 1 | Anticancer Activity | Demonstrated significant cytotoxicity against A431 vulvar epidermal carcinoma cells. |
| 2 | Antimicrobial Properties | Exhibited strong antibacterial activity against E. coli and S. aureus strains. |
| 3 | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophage models, suggesting therapeutic potential in inflammatory diseases. |
| 4 | Photophysical Properties | Identified as a promising candidate for OLED applications with high luminescence efficiency. |
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related chromeno-pyrimidine-diones:
Key Observations:
- Lipophilicity (XLogP3): The 4-tert-butylphenyl derivative (XLogP3 = 4.8) is more lipophilic than the phenyl-substituted target compound (XLogP3 = 3.9), suggesting enhanced membrane permeability for bulky substituents .
- Molecular Weight: Variations (370–426 g/mol) reflect substituent bulk, influencing pharmacokinetic properties like absorption and distribution.
Antitumor Potential
- The chromeno-pyrimidine-dione scaffold is a known precursor for antitumor agents. For example, 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine () exhibits activity against tumor cell lines, with substituents like hydroxy and phenyl groups critical for DNA intercalation or enzyme inhibition .
- The target compound’s furan-2-ylmethyl group may enhance redox activity, similar to quinone-derived hybrids in , which exploit electron-deficient cores for antiparasitic effects .
Tyrosinase Inhibition
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-ones (–11) show that hydroxy-substituted aryl groups (e.g., 2,4-dihydroxyphenyl in compound 4g) significantly improve tyrosinase inhibition via metal-ligand interactions. In contrast, methoxy or alkyl groups reduce activity .
- The target compound’s furan substituent lacks hydroxy groups but may engage in hydrophobic or π-stacking interactions, suggesting divergent mechanisms compared to hydroxy-bearing analogs.
Antiparasitic Activity
- Nor-lapachol-derived triazole hybrids () with phenyl-triazole substituents exhibit high trypanocidal activity due to increased lipophilicity and membrane penetration. The furan group in the target compound may similarly enhance bioavailability .
Biological Activity
3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C20H12N2O5 and a molecular weight of 360.325 g/mol. Its structure features a chromeno-pyrimidine core with furan and phenyl substituents, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Case Study:
A study investigated the antimicrobial properties of furan-containing compounds. It was found that derivatives similar to this compound exhibited significant activity against various bacterial strains, suggesting potential use as antimicrobial agents .
Anticancer Activity
Mechanism of Action:
Research has shown that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies on related compounds indicate that they can inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells .
In Vitro Studies:
In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines. The compound's ability to induce apoptosis and cell cycle arrest was noted as a mechanism contributing to its anticancer effects.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
